molecular formula C20H22N2O2S B15010547 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one

2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one

Cat. No.: B15010547
M. Wt: 354.5 g/mol
InChI Key: FYJZRJXTWFNICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a phenoxyethylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenoxyethylsulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one include other quinazolinone derivatives and phenoxyethylsulfanyl compounds. Examples include:

  • 2-({2-[4-methoxyphenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one
  • 2-({2-[4-chlorophenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological and chemical properties

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H22N2O2S/c1-13(2)16-12-14(3)8-9-18(16)24-10-11-25-20-21-17-7-5-4-6-15(17)19(23)22-20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23)

InChI Key

FYJZRJXTWFNICI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.